5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a phenyl group, a methyl group, and a prop-2-yn-1-yl group attached to the oxazole ring.
Mechanism of Action
Target of Action
The primary target of (5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound acts as a potent and selective inhibitor of COX-2 . It binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX-2 converts arachidonic acid into prostaglandins. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in the levels of prostaglandins. As prostaglandins are involved in the mediation of inflammation and pain, their reduced production results in alleviation of these symptoms.
Pharmacokinetics
For example, the compound’s molecular weight is 189.21 , which is within the optimal range for drug-like molecules, potentially favoring good absorption and distribution.
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these processes, the compound can effectively alleviate these symptoms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability at room temperature suggests that it may be stable under physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Substitution Reactions: Introduction of the phenyl, methyl, and prop-2-yn-1-yl groups can be done through various substitution reactions using reagents like phenyl halides, methyl halides, and propargyl halides.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazole ring or the prop-2-yn-1-yl group, potentially forming saturated or partially saturated products.
Substitution: The phenyl and prop-2-yn-1-yl groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Could be used in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the prop-2-yn-1-yl group.
3-phenyl-1,2-oxazole-4-carboxamide: Lacks both the methyl and prop-2-yn-1-yl groups.
5-methyl-1,2-oxazole-4-carboxamide: Lacks the phenyl and prop-2-yn-1-yl groups.
Uniqueness
The presence of the prop-2-yn-1-yl group in 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide may confer unique chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
5-methyl-3-phenyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQQESTLLHJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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